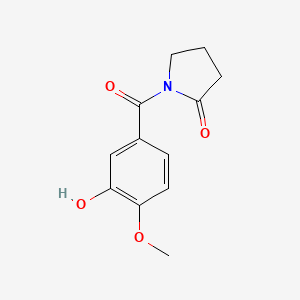
1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone
概要
説明
1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a 3-hydroxy-4-methoxybenzoyl group attached to a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidinone under specific conditions. One common method includes the esterification of 3-hydroxy-4-methoxybenzoic acid followed by a cyclization reaction to form the pyrrolidinone ring. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may involve the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 3-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
科学的研究の応用
1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Shares the same benzoyl moiety but lacks the pyrrolidinone ring.
3-Hydroxy-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the pyrrolidinone ring.
3-Hydroxy-4-methoxybenzyl alcohol: Contains a benzyl alcohol group instead of the pyrrolidinone ring.
Uniqueness
1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone is unique due to the presence of both the benzoyl and pyrrolidinone moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
78282-45-8 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC名 |
1-(3-hydroxy-4-methoxybenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-4-8(7-9(10)14)12(16)13-6-2-3-11(13)15/h4-5,7,14H,2-3,6H2,1H3 |
InChIキー |
XPLNSJFVMBLFNT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)

![DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE](/img/structure/B8781776.png)

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)


![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)
